molecular formula C12H17N3OS2 B2533512 N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide CAS No. 878117-16-9

N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No. B2533512
CAS RN: 878117-16-9
M. Wt: 283.41
InChI Key: SDGUQDCGMGPTGI-UHFFFAOYSA-N
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Description

N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research. This compound is a thiazolylamide derivative that has been synthesized through a multi-step process. The compound has been found to exhibit significant biological activity and has been studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells and has been shown to inhibit the growth and proliferation of cancer cells. Additionally, the compound has been found to exhibit anti-inflammatory and anti-viral activity.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide in lab experiments include its ability to induce apoptosis in cancer cells and its anti-inflammatory and anti-viral activity. However, the limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide. These include further studies to understand the compound's mechanism of action, the development of more efficient synthesis methods, and the exploration of the compound's potential applications in the treatment of various diseases. Additionally, studies could be conducted to investigate the compound's potential side effects and toxicity levels.

Synthesis Methods

The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves a multi-step process that includes the reaction of 2-cyano-3-methylbutan-2-ol with thionyl chloride to form 2-chloro-3-methylbutanenitrile. The resulting compound is then reacted with 4-methyl-1,3-thiazole-2-thiol in the presence of triethylamine to form the desired compound.

Scientific Research Applications

N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential applications in various fields. The compound has been found to exhibit significant biological activity and has been studied for its potential use as an anti-cancer agent. Studies have also shown that the compound has potential applications in the treatment of viral infections and inflammation.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS2/c1-8(2)12(4,7-13)15-10(16)6-18-11-14-9(3)5-17-11/h5,8H,6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGUQDCGMGPTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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